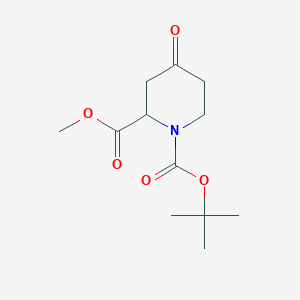

1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-oxopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHLQPZIUYTLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439324 | |

| Record name | 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81357-18-8 | |

| Record name | 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Abstract

(S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, a chiral piperidine derivative, has emerged as a strategically significant building block in modern medicinal chemistry. Its unique structural arrangement, featuring an N-Boc protecting group for stability and regioselective reactivity, a ketone for diverse functionalization, and a methyl ester on a stereocenter, makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its core physicochemical properties, outlines established synthetic and derivatization protocols, and explores its application in drug discovery, with a particular focus on its role in the development of viral inhibitors and antibody-drug conjugates (ADCs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their synthetic programs.

Chemical Identity and Physicochemical Profile

(S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is a bifunctional, chiral heterocyclic compound. The presence of the tert-butoxycarbonyl (Boc) group on the nitrogen atom serves to decrease the nucleophilicity of the amine, thereby enabling selective reactions at other positions of the piperidine ring under a wide range of conditions.

dot graph { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [style=solid, color="#202124"];

// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

O7 [label="O", pos="-2.3,1.25!"]; // Ketone Oxygen

// N-Boc Group C8 [label="C", pos="0,-2.5!"]; O9 [label="O", pos="-0.9,-3.1!"]; O10 [label="O", pos="1.0,-3.1!"]; C11 [label="C", pos="1.0,-4.1!"]; C12 [label="C", pos="2.2,-3.8!"]; C13 [label="C", pos="0,-4.4!"]; C14 [label="C", pos="1.0,-5.1!"];

// Methyl Ester Group C15 [label="C", pos="2.5,1.25!"]; O16 [label="O", pos="2.5,2.25!"]; O17 [label="O", pos="3.6,0.75!"]; C18 [label="C", pos="4.8,1.25!"];

// Define edges (bonds) C1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- C1; C2 -- O7 [label=" O", style=double, len=1.2];

// N-Boc bonds N4 -- C8; C8 -- O9 [style=double, len=1.2]; C8 -- O10; O10 -- C11; C11 -- C12; C11 -- C13; C11 -- C14;

// Methyl Ester bonds C6 -- C15; C15 -- O16 [style=double, len=1.2]; C15 -- O17; O17 -- C18;

// Label key atoms subgraph { rank=same; N4 [fontcolor="#EA4335"]; O7 [fontcolor="#EA4335"]; O9 [fontcolor="#EA4335"]; O10 [fontcolor="#EA4335"]; O16 [fontcolor="#EA4335"]; O17 [fontcolor="#EA4335"]; } } "Chemical Structure of the Topic Compound"

The stereochemistry at the C2 position is critical, as it often serves as the chiral source for the target molecule, influencing biological activity and receptor binding affinity.

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties for the (S)-enantiomer of the compound.

| Property | Value | Source(s) |

| CAS Number | 756486-14-3 | [][2] |

| Molecular Formula | C₁₂H₁₉NO₅ | [] |

| Molecular Weight | 257.28 g/mol | [] |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-4-oxopiperidine-1,2-dicarboxylate | [] |

| Physical Form | Liquid (at 20°C) | [] |

| Density | 1.2 g/mL | [] |

| Refractive Index | 1.5 | [] |

| Purity | Typically >95% | [] |

Spectroscopic Profile

-

¹H NMR: The spectrum will be characterized by the singlet for the tert-butyl protons around 1.4-1.5 ppm and the methyl ester singlet around 3.7 ppm. The piperidine ring protons will appear as complex multiplets in the 2.0-4.5 ppm region. The proton at the C2 chiral center is expected to be a doublet of doublets.

-

¹³C NMR: Key signals will include the carbonyl carbons of the ketone (~205-210 ppm), the Boc-group ester (~155 ppm), and the methyl ester (~170-175 ppm). The quaternary carbon of the Boc group will appear around 80 ppm, and the methoxy carbon around 52 ppm.

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by strong carbonyl stretching frequencies. Three distinct C=O bands are expected: the ketone (~1720 cm⁻¹), the carbamate ester (~1695 cm⁻¹), and the methyl ester (~1740 cm⁻¹).

Synthesis and Purification

The synthesis of (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is typically achieved through a multi-step sequence starting from a suitable chiral precursor. While a specific published protocol for this exact molecule is not widely disseminated, a logical and field-proven synthetic strategy involves the esterification of its corresponding carboxylic acid precursor.

Exemplary Experimental Protocol: Methyl Esterification

This protocol describes a general method for the methyl esterification of an N-Boc protected piperidine carboxylic acid, a key step to obtaining the title compound. This procedure is based on established methods for similar transformations.[3]

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and in-situ reaction monitoring.

-

Preparation: To a solution of (S)-1-Boc-4-oxopiperidine-2-carboxylic acid (1.0 eq) in a suitable solvent such as Dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Reaction: Cool the stirred suspension to 0°C. Add methyl iodide (CH₃I, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 3-6 hours.

-

Causality: Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt. This nucleophilic carboxylate then attacks the electrophilic methyl iodide in an Sₙ2 reaction to form the methyl ester. DMF is a suitable polar aprotic solvent for this type of reaction.

-

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.[3]

Chemical Reactivity and Derivatization

The molecule's three key functional groups offer distinct handles for a variety of chemical transformations, allowing for its versatile use in building complex molecular architectures.

Ketone Reduction

The C4-keto group can be stereoselectively reduced to a hydroxyl group. The choice of reducing agent is critical for controlling the stereochemical outcome (axial vs. equatorial attack).

-

Protocol: Sodium Borohydride Reduction

-

Dissolve (S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (1.0 eq) in methanol (MeOH) and cool the solution to 0°C.

-

Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature.[4]

-

Stir the reaction at 0°C for 1-2 hours or until completion as monitored by TLC.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, dry, and concentrate to yield the corresponding 4-hydroxypiperidine derivative.

-

Expertise Insight: NaBH₄ is a mild reducing agent that is highly chemoselective for ketones and aldehydes, leaving the ester and carbamate groups intact.[4] The approach of the hydride nucleophile is subject to steric hindrance, typically favoring attack from the less hindered face to produce the thermodynamically more stable equatorial alcohol as the major product.[5]

-

N-Boc Deprotection

The Boc group is a robust protecting group that is stable to most nucleophilic and basic conditions but can be readily removed under acidic conditions.

-

Protocol: Deprotection with Trifluoroacetic Acid (TFA)

-

Dissolve the Boc-protected compound (1.0 eq) in a solvent such as dichloromethane (DCM) or chloroform.

-

Add trifluoroacetic acid (TFA, 5-10 eq) and stir the mixture at room temperature for 1-4 hours.[6]

-

Monitor the reaction by TLC/LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

The resulting piperidine salt can be used directly or neutralized with a base to yield the free secondary amine.

-

Trustworthiness: This is a standard, high-yielding protocol. The large excess of TFA ensures the reaction goes to completion. Co-evaporation with a solvent like toluene can help remove residual TFA.[6]

-

Applications in Drug Discovery

The title compound is a valuable intermediate in the synthesis of high-value, complex molecules. Its utility is particularly noted in areas requiring stereochemical control and the piperidine scaffold, which is a common motif in approved drugs known to improve pharmacokinetic properties.

-

Viral Inhibitors: It is cited as a key intermediate in the synthesis of viral inhibitors, such as AN-12-H5.[2] The piperidine core acts as a rigid scaffold to correctly orient pharmacophoric elements for interaction with biological targets.

-

Antibody-Drug Conjugates (ADCs): The compound is suitable for the synthesis of ADC components.[] After deprotection of the nitrogen and/or modification of the ketone, the scaffold can be used to attach linkers and payloads to antibodies.

-

Kinase Inhibitors and CNS Agents: More broadly, N-Boc protected piperidones are foundational in synthesizing Janus kinase (JAK) inhibitors and various Central Nervous System (CNS) agents. The piperidine ring can enhance blood-brain barrier penetration, a crucial feature for CNS-targeted drugs.

Safety and Handling

(S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate should be handled by trained professionals in a well-ventilated laboratory fume hood.

-

Hazard Identification: The compound may be harmful if ingested or inhaled and can cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, chemical-resistant gloves, and a lab coat, is required.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion

(S)-1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is a high-value, versatile chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined stereochemistry and orthogonally functionalized scaffold provide chemists with a reliable platform for constructing complex molecular targets. The predictable reactivity of its ketone, methyl ester, and N-Boc protecting group allows for logical and efficient synthetic planning. As the demand for novel, stereochemically pure therapeutics continues to grow, the importance of such chiral building blocks in the drug discovery pipeline is set to increase.

References

- Dietrich, B. (2020). Boc deprotection of BocPhePheOEt. ChemSpider Synthetic Pages, SyntheticPage 922.

-

Co, K. Reduction Lab. Prezi. [Link]

-

Quan, H., et al. (2019). A COMPARISON BETWEEN KBH4 AND NaBH4 IN THEIR REDUCTION OF PYRIDINIUM SALTS. HETEROCYCLES, 98(9), 1244-1250. [Link]

Sources

- 2. CAS#:790667-49-1 | (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester | Chemsrc [chemsrc.com]

- 3. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. prezi.com [prezi.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate structure and IUPAC name

An In-Depth Technical Guide to 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate: Structure, Nomenclature, and Synthesis

This guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its precise chemical structure and IUPAC nomenclature, followed by a detailed exploration of its physicochemical properties. The core of this document is a proposed synthetic pathway, grounded in established chemical principles, complete with a step-by-step protocol and a discussion of the underlying reaction mechanism. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this valuable synthetic intermediate.

Nomenclature and Chemical Structure

The precise identification and representation of a chemical entity are paramount for scientific communication and reproducibility. This section clarifies the IUPAC name and delineates the structural features of the topic compound.

IUPAC Name

The formal IUPAC name for the compound is This compound . This name systematically describes the molecular architecture:

-

Piperidine : A six-membered saturated heterocycle containing one nitrogen atom.

-

4-oxo : A ketone functional group is present at the fourth position of the piperidine ring.

-

1,2-dicarboxylate : Two carboxylate groups are attached to the piperidine ring at positions 1 (the nitrogen atom) and 2.

-

1-tert-butyl : The carboxylate at the nitrogen position is an ester of tert-butanol. This is commonly known as a tert-butoxycarbonyl (Boc) protecting group.

-

2-methyl : The carboxylate at the second carbon position is a methyl ester.

The compound can exist as a racemic mixture or as individual enantiomers. The (S)-enantiomer is specifically identified by the CAS number 756486-14-3[1][2][]. The racemic form is associated with CAS number 81357-18-8[4].

Chemical Structure

The chemical structure of this compound is depicted below. The piperidine ring is substituted with a ketone at the 4-position, a Boc group on the nitrogen, and a methyl ester at the 2-position.

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing experimental conditions, such as selecting appropriate solvents and purification techniques.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉NO₅ | [1][4] |

| Molecular Weight | 257.28 g/mol | [1][4] |

| CAS Number | 81357-18-8 (racemic), 756486-14-3 ((S)-enantiomer) | [1][2][][4] |

| Appearance | Not specified, likely a solid or oil | - |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF | Inferred from synthesis protocols of similar compounds |

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through an intramolecular Dieckmann condensation. This powerful carbon-carbon bond-forming reaction is ideal for the formation of five- and six-membered rings[5][6]. The proposed synthetic route starts from readily available precursors and involves the formation of a diester intermediate, which then undergoes base-catalyzed cyclization.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of the Acyclic Diester Precursor

The synthesis begins with a Michael addition of an appropriate N-Boc protected amino acid derivative to an acrylate. For the synthesis of the target molecule, N-Boc-L-aspartic acid 4-tert-butyl ester can be reacted with methyl acrylate.

-

Reaction Setup : To a solution of N-Boc-L-aspartic acid 4-tert-butyl ester (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add a catalytic amount of a non-nucleophilic base (e.g., DBU).

-

Addition of Michael Acceptor : Cool the reaction mixture to 0 °C and add methyl acrylate (1.1 eq) dropwise.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification : Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the acyclic diester intermediate.

Step 2: Dieckmann Condensation

The purified acyclic diester is then subjected to an intramolecular cyclization via a Dieckmann condensation.

-

Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of the acyclic diester (1.0 eq) in an anhydrous aprotic solvent such as toluene or THF[7].

-

Addition of Base : Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) or sodium ethoxide (NaOEt, 1.2 eq) portion-wise. The choice of base is critical; an alkoxide corresponding to the ester can minimize transesterification[6].

-

Reaction Conditions : After the addition of the base, the reaction mixture is typically heated to reflux to drive the cyclization to completion. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC.

-

Work-up and Purification : After cooling to room temperature, the reaction is carefully quenched with a proton source, such as a saturated aqueous solution of ammonium chloride or dilute acetic acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Mechanistic Insights and Rationale

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester[5][8]. The mechanism involves the following key steps:

-

Enolate Formation : The strong base deprotonates the α-carbon of one of the ester groups, forming an enolate.

-

Intramolecular Nucleophilic Attack : The enolate then acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule.

-

Cyclization and Elimination : This attack forms a cyclic tetrahedral intermediate, which then collapses by eliminating an alkoxide, resulting in the formation of the β-keto ester.

The choice of a strong, non-nucleophilic base like sodium hydride is advantageous as it irreversibly deprotonates the diester, driving the reaction forward. Anhydrous conditions are crucial to prevent the hydrolysis of the esters and the quenching of the base. The use of an aprotic solvent like THF or toluene is preferred as they are inert under the reaction conditions and effectively solvate the intermediates[7].

Applications in Research and Development

This compound is a valuable building block in organic synthesis. The presence of multiple functional groups—a ketone, a Boc-protected amine, and a methyl ester—allows for a variety of subsequent chemical transformations. The piperidine scaffold is a common motif in many biologically active compounds and pharmaceuticals. Therefore, this molecule serves as a key intermediate in the synthesis of novel drug candidates and complex natural products.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its structure, nomenclature, and a plausible, well-reasoned synthetic protocol. The proposed synthesis, centered around the robust Dieckmann condensation, offers a reliable method for accessing this important synthetic intermediate. The information presented herein is intended to empower researchers and scientists in their synthetic endeavors and to facilitate the development of novel chemical entities.

References

-

PubChem. tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 12992764. National Center for Biotechnology Information. [Link]

-

Wikipedia. Dieckmann condensation. [Link]

-

NROChemistry. Dieckmann Condensation. [Link]

-

Grokipedia. Dieckmann condensation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Molecular weight and formula of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

An In-depth Technical Guide: 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Executive Summary

This compound is a strategically important heterocyclic building block in modern medicinal chemistry and drug development. Characterized by a piperidine core functionalized with a ketone, a Boc-protected amine, and a methyl ester, this compound offers a unique combination of features: a constrained scaffold for precise three-dimensional orientation of substituents, and orthogonal functional groups that allow for selective, sequential chemical modifications. Its application is particularly notable in the synthesis of complex pharmaceutical agents, including viral inhibitors and as a precursor for linkers in Antibody-Drug Conjugates (ADCs)[][2]. This guide provides a comprehensive overview of its core molecular properties, a plausible synthetic workflow, robust analytical quality control protocols, and its strategic applications for researchers and drug development professionals.

Core Molecular Profile

The utility of this compound stems directly from its distinct structural features. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, essential for multi-step syntheses. The methyl ester at the 2-position and the ketone at the 4-position serve as versatile handles for a wide array of chemical transformations, including but not limited to reductive amination, aldol condensations, and saponification followed by amide bond formation.

Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonym(s) | 1-tert-butyl-2-methyl-4-oxopiperidine-1,2-dicarboxylate | [3] |

| CAS Number | 81357-18-8 (Racemate) 756486-14-3 ((S)-enantiomer) | [][2][3] |

| Molecular Formula | C₁₂H₁₉NO₅ | [][3] |

| Molecular Weight | 257.28 g/mol | [][3][4][5] |

| SMILES | COC(=O)C1CC(=O)CCN1C(=O)OC(C)(C)C | [3] |

| InChIKey | ROHLQPZIUYTLGR-VIFPVBQESA-N ((S)-enantiomer) | [] |

Physicochemical Data for Computational Modeling

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 72.91 Ų | [3][4] |

| LogP (Octanol-Water Partition Coeff.) | 1.128 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 1 | [3] |

Strategic Importance in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. This compound serves as a high-value intermediate, enabling the construction of more complex and novel piperidine-containing molecules.

Causality of its Utility:

-

Stereochemical Control: The presence of a chiral center at the C2 position (in its enantiomerically pure forms) allows for the synthesis of stereospecific drug candidates, which is critical for optimizing target binding and reducing off-target effects.

-

Orthogonal Reactivity: The Boc group is stable to a wide range of reaction conditions but can be selectively removed with acid (e.g., TFA). The ester can be hydrolyzed under basic conditions, and the ketone can be targeted with nucleophiles or reducing agents. This orthogonality is paramount for efficient and high-yielding synthetic campaigns.

-

Application as an ADC Intermediate: The (S)-enantiomer has been identified as an intermediate for the viral inhibitor AN-12-H5 and is used in the synthesis of Antibody-Drug Conjugates (ADCs)[2]. In this context, it likely forms part of the linker-payload system, where its structure provides the necessary spacing and chemical handles to attach a cytotoxic drug to an antibody.

Caption: Role as a versatile synthetic building block.

Proposed Synthetic and Analytical Workflows

As a Senior Application Scientist, it is understood that a reliable supply of high-purity starting materials is critical. The following sections detail a plausible, robust synthetic route and the necessary quality control measures to ensure the integrity of this compound for downstream applications.

Proposed Synthetic Protocol

The synthesis of piperidine derivatives often involves cyclization reactions followed by functional group manipulations. A logical approach for this target molecule involves the protection of a precursor amine, followed by cyclization and functionalization. This protocol is based on established chemical principles for forming related piperidone structures[6][7][8].

Workflow Diagram:

Caption: High-level overview of the synthetic workflow.

Detailed Step-by-Step Methodology:

-

N-Boc Protection:

-

Dissolve the starting piperidine precursor (e.g., methyl 4-oxopiperidine-2-carboxylate) in a suitable solvent like dichloromethane (DCM).

-

Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the acid byproduct.

-

Cool the mixture to 0°C in an ice bath. This is crucial to control the exothermicity of the reaction.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work up the reaction by washing with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

The crude product is purified via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Fractions containing the pure product are combined and concentrated to yield this compound as a solid or oil.

-

The final product's identity and purity must be confirmed by the analytical methods described below.

-

Self-Validating Analytical & QC Protocol

To ensure the material is suitable for GMP environments and sensitive drug discovery assays, a multi-pronged analytical approach is mandatory.

QC Workflow Diagram:

Caption: A robust quality control workflow for product release.

Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Unambiguously determines the chemical structure.

-

Method: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra.

-

Expected Results:

-

¹H NMR: Peaks corresponding to the tert-butyl group (~1.5 ppm, 9H, singlet), the methyl ester group (~3.7 ppm, 3H, singlet), and distinct multiplets for the piperidine ring protons.

-

¹³C NMR: Resonances for the carbonyls (ketone and two carboxyls), the quaternary carbon of the Boc group, and the aliphatic carbons of the piperidine ring.

-

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Purpose: Confirms molecular weight and provides an initial assessment of purity.

-

Method: Dissolve a small sample in methanol or acetonitrile. Inject onto a C18 reverse-phase column with a water/acetonitrile gradient mobile phase containing 0.1% formic acid. Monitor with a diode array detector and an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Expected Results: A major peak in the chromatogram corresponding to the product. The mass spectrum should show the [M+H]⁺ ion at m/z 258.3 and potentially the sodium adduct [M+Na]⁺ at m/z 280.3.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: Provides a precise quantitative measure of purity.

-

Method: Utilize a calibrated HPLC system with a UV detector (e.g., at 210 nm). Use a high-resolution C18 column and an isocratic or gradient elution method optimized for baseline separation of the main peak from all impurities.

-

Expected Results: The purity is calculated based on the area percentage of the main peak. For research-grade material, a purity of ≥96% is typically required[3].

-

Handling, Storage, and Safety

-

Safety: While specific GHS data for this exact compound is not detailed, related piperidone structures are known to cause skin and eye irritation[5][9]. Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture and light to prevent degradation[3].

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined structure, coupled with its versatile chemical reactivity, provides researchers with a reliable platform for constructing novel and complex molecular architectures. The robust synthetic and analytical protocols outlined in this guide provide a framework for ensuring the quality and consistency of this critical intermediate, thereby accelerating the development of next-generation therapeutics.

References

-

PubChem. tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3. Available at: [Link]

-

PubChem. 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate. Available at: [Link]

-

Chemsrc. (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester | 790667-49-1. Available at: [Link]

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. Available at: [Link]

-

Mol-Instincts. TERT-BUTYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 79099-07-3. Available at: [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available at: [Link]

-

PubChem. 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | C12H19NO5. Available at: [Link]

-

PrepChem.com. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Available at: [Link]

-

PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5. Available at: [Link]

Sources

- 2. (S)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | 756486-14-3 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | C12H19NO5 | CID 10515290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 12992764 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Key Building Block

In the landscape of modern medicinal chemistry and drug discovery, the efficient synthesis of complex molecular scaffolds is paramount. The piperidine ring, a ubiquitous feature in numerous pharmaceuticals, often requires functionalization at multiple positions to modulate pharmacological activity. 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (CAS No. 81357-18-8) has emerged as a critical and versatile building block for this purpose. Its unique structure, featuring a ketone for further elaboration and orthogonally protected amine and carboxyl groups, provides synthetic chemists with a powerful tool for constructing novel piperidine-based compounds.

This guide serves as a technical deep-dive into the commercial landscape of this reagent. It moves beyond a simple list of vendors to provide a strategic framework for sourcing, supplier validation, and quality control, ensuring that researchers can procure this key intermediate with confidence and integrate it seamlessly into their discovery workflows.

Chemical Identity and Physicochemical Profile

A foundational step in sourcing any chemical is to have a clear and unambiguous understanding of its identity and properties. This ensures that the material requested matches the material received and is suitable for the intended downstream applications.

The compound is a Boc-protected diketone ester utilized in multi-step synthetic research.[] Its core structure allows for a variety of chemical transformations, making it a valuable intermediate.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 81357-18-8 | [2][3][4] |

| Molecular Formula | C₁₂H₁₉NO₅ | [][2][3][4] |

| Molecular Weight | 257.28 g/mol | [][2][4] |

| IUPAC Name | 1-tert-butyl 2-methyl 4-oxo-1,2-piperidinedicarboxylate | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)OC | [] |

| InChI Key | ROHLQPZIUYTLGR-UHFFFAOYSA-N | [3] |

| Typical Appearance | Colorless or white to yellow to brown liquid or solid |[3] |

Note: Enantiomerically specific versions exist, such as the (S)-enantiomer (CAS: 756486-14-3) and the (R)-enantiomer, which should be specified if chiral chemistry is intended.[][5][6]

The Commercial Availability Landscape: Navigating the Supplier Ecosystem

The procurement of this compound involves navigating a diverse market of large-scale distributors, specialized manufacturers, and research chemical suppliers. The choice of supplier often depends on the scale of the research (milligrams for initial screening vs. kilograms for scale-up), required purity, and documentation needs (e.g., Certificate of Analysis).

Supplier Categorization:

-

Major Distributors & Marketplaces (e.g., Sigma-Aldrich, Fisher Scientific): These entities offer a broad catalog from various partners and provide a convenient one-stop-shop experience, especially for academic and early-stage research labs. They often provide robust logistics and customer support.

-

Specialty Chemical Manufacturers (e.g., AK Scientific, BOC Sciences, ChemScene): These companies often synthesize novel and complex building blocks in-house.[][2][6] They can be excellent sources for high-purity materials and may offer custom synthesis services for derivatives or bulk quantities.

-

Focused Building Block Suppliers (e.g., AChemBlock, BLDpharm): These suppliers specialize in providing a wide array of chemical building blocks for drug discovery and are often competitive in pricing and availability for common intermediates.[7][8]

Table 2: Selected Commercial Suppliers

| Supplier | CAS Number Offered | Typical Purity | Notes |

|---|---|---|---|

| Sigma-Aldrich | 81357-18-8 | 95% | Sourced via Ambeed, Inc.; suitable for R&D quantities.[3] |

| AK Scientific, Inc. | 1799811-83-8 ((R)-form) | 95% | Provides detailed safety and handling information.[6] |

| Biosynth | 81357-18-8 | Research Grade | Marketed for pharmaceutical testing as a reference standard.[9] |

| BOC Sciences | 756486-14-3 ((S)-form) | Research Grade | Positions itself as a manufacturer with GMP-compliant facilities.[] |

| ChemScene | 81357-18-8 | ≥96% | Provides detailed computational chemistry data and related products.[2] |

| AChemBlock | 81357-18-8 | 95% | Offers novel building blocks with an e-commerce platform.[7] |

| Aqbiopharma | 81357-18-8 | Not specified | Lists various package sizes, suggesting availability for different scales.[4] |

A Strategic Sourcing Workflow for Researchers

A systematic approach to sourcing is critical to mitigate risks related to quality, cost, and timelines. The following workflow illustrates a best-practice model for procuring research chemicals.

Caption: A logical workflow for sourcing and validating chemical reagents.

Trust Through Verification: A Protocol for Incoming Quality Control

Relying solely on a supplier's Certificate of Analysis (CoA) introduces unnecessary risk. A self-validating system, where incoming materials are independently verified, is crucial for scientific integrity. This protocol outlines a standard procedure for verifying the identity and purity of this compound.

Objective: To confirm the identity and assess the purity of a newly acquired batch of the title compound.

Materials:

-

Supplier's sample of this compound

-

Deuterated chloroform (CDCl₃) for NMR

-

HPLC-grade acetonitrile and water

-

NMR spectrometer (≥400 MHz)

-

HPLC system with a C18 column and UV detector

Methodology:

-

Documentation Review & Physical Inspection:

-

Log the material upon receipt, noting the supplier, batch number, and date.

-

Compare the supplier's CoA with your purchase order specifications.

-

Visually inspect the material for expected physical form (solid, oil) and color.[3] Note any inconsistencies.

-

-

¹H NMR for Identity Confirmation:

-

Dissolve ~5-10 mg of the compound in ~0.6 mL of CDCl₃.

-

Acquire a proton NMR spectrum.

-

Expected Chemical Shifts (δ): The spectrum should show characteristic peaks for the tert-butyl group (a singlet at ~1.5 ppm, 9H), the methyl ester group (a singlet at ~3.7 ppm, 3H), and a series of multiplets for the piperidine ring protons between ~2.0 and 4.5 ppm.

-

Causality Check: The presence and correct integration of the Boc and methyl ester singlets are primary indicators of the correct molecular structure. The absence of significant unassigned peaks suggests a lack of major impurities.

-

-

HPLC for Purity Assessment:

-

Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL.

-

Develop an appropriate HPLC method (e.g., Isocratic or gradient elution with a mobile phase of acetonitrile/water on a C18 column).

-

Inject the sample and monitor the elution profile with a UV detector (e.g., at 210 nm, as the ketone provides a chromophore).

-

Analysis: Calculate the purity by dividing the area of the main peak by the total area of all peaks.

-

Trustworthiness Check: The purity value should be consistent with the supplier's CoA (e.g., if the CoA states 96%, your result should be reasonably close). Significant discrepancies warrant contacting the supplier.

-

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification: This compound is classified as causing skin and eye irritation and may cause respiratory irritation.[6][10]

-

Handling Precautions: Use only in a well-ventilated area, such as a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust or vapors.[6] Wash hands thoroughly after handling.

-

Storage Conditions: To ensure long-term stability, the compound should be stored in a tightly-closed container in a cool, dry place.[6] Some suppliers recommend refrigerated storage between 2-8°C.[3]

Conclusion

This compound is a readily available, high-value building block for pharmaceutical research. Its successful procurement hinges not just on identifying a supplier, but on a strategic approach that encompasses careful requirement definition, multi-vendor evaluation, and rigorous in-house quality control. By following the principles and protocols outlined in this guide, researchers can confidently source this key intermediate, ensuring the integrity and reproducibility of their synthetic efforts and accelerating the drug discovery process.

References

- (S)

- CAS 756486-14-3 (S)

- 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxyl

- This compound - Safety D

- 81357-18-8 | 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxyl

- 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxyl

- 1-O-tert-butyl 2-O-methyl 4-oxopiperidine-1,2-dicarboxyl

- 1-tert-Butyl 2-Methyl 4-oxopiperidine-1,2-dicarboxyl

-

BD17304-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. BLDpharm.

- SAFETY DATA SHEET - N-BOC-4-Piperidone. (2010, November 8). Fisher Scientific.

- 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

- This compound - CAS:81357-18-8. Aqbiopharma Medical Technology Co., Ltd..

Sources

- 2. chemscene.com [chemscene.com]

- 3. This compound | 81357-18-8 [sigmaaldrich.com]

- 4. This compound - CAS:81357-18-8 - Aqbiopharma Medical Technology (Shanghai) Co., LTD [en.aqbiopharma.com.cn]

- 5. (S)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate - Safety Data Sheet [chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. This compound 95% | CAS: 81357-18-8 | AChemBlock [achemblock.com]

- 8. BLDpharm - Bulk Product Details [bldpharm.com]

- 9. This compound | 81357-18-8 | FB142061 [biosynth.com]

- 10. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hazard Identification and Risk Assessment: A Proactive Approach

An In-Depth Technical Guide to the Safe Handling, Storage, and Management of N-Boc-4-piperidone

As a Senior Application Scientist, this guide provides an in-depth operational framework for the safe handling of N-Boc-4-piperidone (CAS No. 79099-07-3). This compound is a vital intermediate in pharmaceutical synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients (APIs).[1][2][3] Notably, its utility as a precursor in the synthesis of fentanyl and its analogues has led to its classification as a regulated substance in many jurisdictions, including as a List I chemical in the United States.[4][5][6][7] This regulatory scrutiny underscores the critical importance of stringent safety and handling protocols.

This document moves beyond a simple recitation of safety data sheet (SDS) information. It aims to instill a deep understanding of the causality behind each procedural step, fostering a culture of safety and scientific integrity for all researchers, scientists, and drug development professionals who handle this compound.

N-Boc-4-piperidone is typically a white to off-white or light yellow crystalline powder.[8][9] While its toxicological properties have not been fully investigated, a consistent hazard profile emerges from globally harmonized system (GHS) classifications.[8][9][10] A thorough risk assessment is the foundational step before any laboratory work commences.

GHS Classification and Associated Hazards

The primary hazards associated with N-Boc-4-piperidone involve irritation to the skin, eyes, and respiratory system. The compound is consistently classified by suppliers as hazardous under OSHA and other international standards.[11][12]

| Hazard Class | Category | Hazard Statement | Primary Sources |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [11][12][13] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [11][12][13] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [11][12][13] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [1][13][14] |

Expert Insight: The physical form of the compound—a fine powder—is a key determinant of risk. The primary route of exposure is through inhalation of airborne dust or direct contact with skin and eyes. Therefore, all handling procedures must be designed to minimize dust generation.[8]

Physical and Chemical Properties

Understanding the compound's physical properties is essential for safe handling and storage.

| Property | Value | Source |

| CAS Number | 79099-07-3 | [4][11] |

| Molecular Formula | C₁₀H₁₇NO₃ | [4] |

| Formula Weight | 199.25 g/mol | [4][14] |

| Appearance | White to off-white crystalline powder | [8][9] |

| Melting Point | 73-77 °C | [1] |

| Solubility | Soluble in DMSO and ethanol; sparingly soluble in PBS (pH 7.2) | [4] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls to contain the hazard at its source and PPE to protect the individual operator.

Engineering Controls

The principle of "as low as reasonably achievable" (ALARA) for exposure dictates the necessary engineering controls.

-

Chemical Fume Hood: All weighing, dispensing, and reaction setup operations involving N-Boc-4-piperidone powder must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust.[10]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[8][13]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the compound is handled.[8][15]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards and used correctly.

| Protection Type | Specification | Rationale and Source(s) |

| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) | Provides a chemical-resistant barrier. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[9][10] Dispose of contaminated gloves after use.[9] |

| Eye Protection | Safety glasses with side shields or chemical safety goggles (conforming to EN166 or NIOSH standards) | Protects against airborne dust particles and accidental splashes.[9][10] |

| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing.[16] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator | Required if handling large quantities or if there is a risk of significant dust generation outside of a fume hood.[8][17] |

Trustworthiness through Self-Validation: Before starting work, always inspect your PPE. Check gloves for tears or punctures. Ensure safety glasses fit snugly. Know the location and proper operation of your fume hood, eyewash station, and safety shower. This personal validation is a critical safety habit.

Standard Operating Procedures: From Receipt to Disposal

A systematic workflow minimizes risk at every stage of the compound's lifecycle in the laboratory.

Workflow for Safe Handling of N-Boc-4-piperidone

The following diagram outlines the critical steps for safely managing N-Boc-4-piperidone within a laboratory setting.

Caption: Workflow for N-Boc-4-piperidone from receipt to disposal.

Detailed Protocol for Weighing and Dispensing

-

Preparation: Don all required PPE (lab coat, nitrile gloves, safety glasses). Verify that the chemical fume hood is operational.

-

Work Area Setup: Place a plastic-backed absorbent liner on the floor of the fume hood to contain any minor spills. Position the analytical balance inside the hood.

-

Equilibration: Transport the sealed container of N-Boc-4-piperidone from its storage location to the fume hood. Allow it to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dispensing: Open the container inside the hood. Use a clean spatula to carefully transfer the desired amount of powder to a tared weigh boat or directly into the reaction vessel. Perform this action slowly and deliberately to avoid creating airborne dust.

-

Closure: Promptly and tightly reseal the main container.[8]

-

Cleanup: Wipe the spatula clean with a solvent-dampened wipe. Dispose of the wipe and any contaminated weigh boats into a designated solid hazardous waste container.

-

Final Steps: Remove PPE following proper procedure and wash hands thoroughly with soap and water.[8]

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][12][15] The recommended storage temperature is room temperature.[1] The storage area should be secure and accessible only to authorized personnel.

-

Incompatible Materials: Keep away from strong oxidizing agents and acids.[12][15] Contact with these substances could lead to vigorous, exothermic reactions.

-

Hazardous Decomposition: When heated to decomposition, N-Boc-4-piperidone can emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8][11][12] Keep the compound and its containers away from heat and sources of ignition.[12][15]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response Decision Tree

Caption: Decision tree for responding to an N-Boc-4-piperidone spill.

First Aid Measures

These are immediate actions to be taken in case of exposure, followed by seeking professional medical attention.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical aid.[8][9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention if irritation develops or persists.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[8] Rinse mouth with water and drink 2-4 cupfuls of water or milk.[8] Seek immediate medical attention.

Waste Disposal

Chemical waste must be managed in accordance with all federal, state, and local regulations.[8][17]

-

Containment: Collect all waste material (spilled compound, contaminated wipes, disposable PPE) in a suitable, clearly labeled, and sealed container.

-

Labeling: The waste container must be labeled as hazardous waste and include the full chemical name: "N-Boc-4-piperidone" or "tert-Butyl 4-oxopiperidine-1-carboxylate".

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[9][10]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(Tert-Butoxycarbonyl)-4-Piperidone, 95%. Retrieved from [Link]

-

Fisher Scientific. (2010). Safety Data Sheet: N-BOC-4-Piperidone (Canada WHMIS 2015). Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: N-Boc-4-Piperidone. Retrieved from [Link]

-

LookChem. (n.d.). N-(tert-Butoxycarbonyl)-4-piperidone MSDS CasNo.79099-07-3. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET: Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidone. Retrieved from [Link]

-

Carl ROTH. (2023). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

EUR-Lex. (n.d.). Explanatory Memorandum. Retrieved from [Link]

-

Defense Technical Information Center (DTIC). (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2023). Notification from the President of the International Narcotics Control Board. Retrieved from [Link]

-

United Nations Economic and Social Council. (2024). Note verbale dated 4 January 2024 from the Permanent Mission of the United States of America to the United Nations. Retrieved from [Link]

Sources

- 1. N-(tert-Butoxycarbonyl)-4-piperidone | 79099-07-3 [amp.chemicalbook.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. N-(tert-Butoxycarbonyl)-4-piperidone | 79099-07-3 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]

- 6. eur-lex.europa.eu [eur-lex.europa.eu]

- 7. Document Viewer [docs.un.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. N-(tert-Butoxycarbonyl)-4-piperidone MSDS CasNo.79099-07-3 [lookchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. chemos.de [chemos.de]

- 14. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.ca [fishersci.ca]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. peptide.com [peptide.com]

Methodological & Application

Synthesis of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate from pyridine precursors

An Application Note for the Synthesis of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate from Pyridine Precursors

Introduction

The 4-oxopiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for a wide range of pharmacologically active compounds.[1] Its conformational pre-organization and the synthetic versatility of the ketone functionality make it an ideal starting point for the synthesis of complex molecules, including agonists and antagonists for various receptors. The target molecule, this compound, is a particularly valuable intermediate, incorporating both a nitrogen-protecting group (Boc) and a methyl ester, which allow for orthogonal chemical modifications. This application note provides a detailed protocol for the synthesis of this key intermediate starting from readily available pyridine precursors.

The core of the synthetic challenge lies in the dearomatization of the stable pyridine ring.[2][3] Direct catalytic hydrogenation of pyridines often requires harsh conditions, including high pressures and temperatures, and can be complicated by catalyst poisoning from the Lewis basic nitrogen atom.[2][4] The strategy outlined herein circumvents these issues by activating the pyridine ring towards reduction, enabling a controlled transformation under milder conditions to yield the desired 4-oxopiperidine derivative.

Synthetic Strategy and Rationale

The overall strategy involves a three-step sequence starting from methyl pyridine-2-carboxylate:

-

Activation of the Pyridine Ring: The pyridine nitrogen is acylated with di-tert-butyl dicarbonate (Boc₂O). This crucial step disrupts the aromaticity of the ring, forming a highly reactive 1,2-dihydropyridine intermediate. This activation is essential as it significantly lowers the energy barrier for subsequent reduction.

-

Selective Reduction: The activated dihydropyridine intermediate is selectively reduced using a hydride source, typically sodium borohydride (NaBH₄). The reduction occurs at the 5,6-double bond to yield a more stable tetrahydropyridine derivative. This method avoids the need for high-pressure hydrogenation equipment.

-

Hydrolysis to the Ketone: The resulting tetrahydropyridine exists as a cyclic enamine derivative. Acid-catalyzed hydrolysis of this intermediate unmasks the ketone at the 4-position to yield the final product.

This sequence is efficient and provides a reliable pathway to the target molecule, leveraging fundamental principles of heterocyclic chemistry.

Caption: Simplified reaction mechanism showing key intermediates.

Detailed Experimental Protocol

Materials and Equipment:

-

Methyl pyridine-2-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium borohydride (NaBH₄), powder

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl), concentrated and 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stirrer, stirring bars

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

-

Equipment for column chromatography (silica gel, solvents)

Procedure: One-Pot Synthesis of this compound

This protocol is adapted from established methodologies for the reduction of activated pyridines.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl pyridine-2-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous methanol (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Activation and Reduction:

-

To the cooled, stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise. A slight exotherm may be observed.

-

After the addition of Boc₂O is complete, slowly add sodium borohydride (2.0 eq) portion-wise over 30-45 minutes. Maintain the temperature at 0 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent runaway hydrogen evolution.

-

Once the NaBH₄ addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LCMS analysis indicates consumption of the starting material.

-

-

Acidic Work-up and Hydrolysis:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Very slowly and carefully, add 1M HCl to quench the excess NaBH₄ and adjust the pH to ~2. Caution: Vigorous gas evolution (H₂) will occur.

-

Continue stirring the acidic mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the enamine intermediate. Monitor the conversion by TLC or LCMS.

-

-

Extraction and Isolation:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

Add ethyl acetate to the remaining aqueous residue and transfer the mixture to a separatory funnel.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid), water, and finally brine. Causality Note: The bicarbonate wash is essential to remove residual acid which can interfere with chromatography and product stability.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as an oil or semi-solid.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Use a gradient elution system, typically starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (visualized by TLC with an appropriate stain, e.g., potassium permanganate) and concentrate under reduced pressure to afford the this compound as a colorless oil or white solid.

-

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used (example) |

| Methyl pyridine-2-carboxylate | 137.14 | 10.0 | 1.0 | 1.37 g |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11.0 | 1.1 | 2.40 g |

| Sodium borohydride (NaBH₄) | 37.83 | 20.0 | 2.0 | 0.76 g |

| Methanol (solvent) | - | - | - | 50 mL |

| Product (Expected) | 257.28 | - | - | Yield: 60-75% |

Troubleshooting

-

Low Conversion: If the starting material is not fully consumed, the cause may be impure reagents or insufficient reaction time. Ensure NaBH₄ is fresh and added in sufficient excess. The reaction can be allowed to proceed overnight.

-

Formation of Side Products: Over-reduction can sometimes occur, leading to the corresponding 4-hydroxypiperidine. This can be minimized by careful control of the reaction temperature and the amount of NaBH₄ used.

-

Incomplete Hydrolysis: If the enamine intermediate is still present after work-up, increase the time and/or concentration of the acid treatment step.

Conclusion

The protocol described provides a robust and scalable method for the synthesis of this compound from a pyridine precursor. By activating the aromatic ring with di-tert-butyl dicarbonate, the subsequent reduction and hydrolysis can be performed under mild, controlled conditions, avoiding the need for specialized high-pressure equipment. This makes the synthesis of this valuable medicinal chemistry building block accessible and efficient for researchers in drug discovery and development.

References

-

Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

-

BenchChem (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.

-

Zhang, Z., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 911-919.

-

Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3460-3464.

-

Donohue, A. C., & Shipman, M. (2005). Partial Reduction of Electron-Deficient Pyridines. Organic Letters, 7(5), 895–897.

-

Kawanami, H., et al. (2021). Electrocatalytic Hydrogenation of Pyridines at Ambient Temperature and Pressure. Journal of the American Chemical Society, 143(34), 13539–13544.

-

Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.

-

Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.

Sources

Use of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate as a synthetic building block

Application Notes & Protocols: 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

The piperidine ring is a cornerstone of contemporary drug discovery, present in a vast array of FDA-approved therapeutics. Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while serving as a versatile three-dimensional scaffold for orienting pharmacophoric elements. Within this class, This compound (CAS 161493-27-2) has emerged as a particularly valuable and strategic building block.

This guide provides an in-depth exploration of its synthetic utility, detailing the reactivity of its distinct functional handles and providing robust, field-proven protocols for its derivatization. The strategic placement of an N-Boc protecting group, a C2-methyl ester, and a C4-ketone offers chemists orthogonal control, enabling sequential and selective modifications to build molecular complexity efficiently. This molecule is a key intermediate for constructing diverse libraries of substituted piperidines, which are crucial for developing novel therapeutics, including kinase inhibitors and central nervous system (CNS) agents.[1][2]

Physicochemical Properties & Handling

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO₅ |

| Molecular Weight | 257.28 g/mol [] |

| Appearance | Off-white to yellow solid or oil |

| CAS Number | 161493-27-2 (racemic), 756486-14-3 ((S)-enantiomer)[] |

| Storage | Store at 2-8°C under an inert atmosphere. The compound is sensitive to moisture. |

| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn during handling. |

The Synthetic Versatility of the Scaffold

The power of this building block lies in its three distinct reactive centers, which can be addressed selectively. Understanding the reactivity at each site is key to designing efficient synthetic routes.

Caption: Synthetic pathways from the core building block.

Reactivity at the C4-Ketone: The Primary Hub for Diversification

The C4-carbonyl group is the most accessible and versatile functional handle for introducing molecular diversity.

-

Reductive Amination: This is arguably the most powerful transformation for this scaffold, providing direct access to 4-amino piperidines, a common motif in bioactive molecules. The reaction involves the in situ formation of an iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced by a mild hydride reagent.

-

Causality in Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent over harsher reagents like sodium borohydride (NaBH₄).[4] NaBH(OAc)₃ is milder, moisture-tolerant, and selectively reduces the iminium ion in the presence of the starting ketone, minimizing the formation of the corresponding 4-hydroxy byproduct.[4] The reaction is typically run in solvents like dichloromethane (DCM) or dichloroethane (DCE), often with a small amount of acetic acid to catalyze imine formation.[5]

-

-

Stereoselective Reduction: Reduction of the ketone to a hydroxyl group can be achieved with high stereoselectivity. The choice of reducing agent dictates the facial selectivity of the hydride attack. Bulky reducing agents like L-Selectride® will typically approach from the less hindered equatorial face, yielding the axial alcohol. In contrast, smaller reagents like NaBH₄ may favor axial attack, leading to the equatorial alcohol, which is often the thermodynamically more stable product.[6][7] This stereochemical control is crucial for defining the spatial orientation of substituents in the final compound.[8]

-

Wittig Olefination: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) provide a reliable method for converting the C4-ketone into an exo-methylene group or a substituted alkene.[9][10] This transformation is key for creating carbon-carbon bonds and introducing scaffolds suitable for further functionalization, such as Michael additions or cross-coupling reactions. The choice between stabilized and non-stabilized ylides can control the geometry of the resulting alkene.[9]

-

Nucleophilic Addition: Grignard reagents and organolithium compounds readily add to the carbonyl to form tertiary alcohols, introducing alkyl or aryl groups at the C4 position. This allows for the construction of sterically complex and sp³-rich cores.

Reactivity at the N1-Boc Group: Gateway to N-Functionalization

The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions.

-

Deprotection: Treatment with strong acids like trifluoroacetic acid (TFA) in DCM, or HCl in dioxane, efficiently cleaves the Boc group to reveal the secondary amine.[11] This unmasked amine is a nucleophilic handle for a plethora of subsequent reactions.

-

N-Functionalization: The resulting secondary amine can be alkylated, acylated, or used in reductive aminations and Buchwald-Hartwig aminations to introduce a wide variety of substituents on the piperidine nitrogen.[11] This is a common strategy in the late stages of a synthesis to install groups that modulate potency, selectivity, or pharmacokinetic properties.

Reactivity at the C2-Ester and C3/C5 Enolates

While less commonly exploited than the C4-ketone, the C2-ester and the adjacent α-protons offer additional avenues for modification.

-

Ester Hydrolysis: The methyl ester can be saponified using a base like lithium hydroxide (LiOH) to yield the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form C2-amides.

-

Enolate Alkylation: The protons at the C3 and C5 positions are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate.[12] This enolate can then be trapped with an electrophile, such as an alkyl halide, to install a substituent at the C3 position.[12][13] This approach must be carefully controlled to manage regioselectivity and potential side reactions.

Detailed Experimental Protocols

The following protocols are representative examples based on established literature procedures and are intended as a starting point for laboratory execution.

Protocol 1: General Procedure for Reductive Amination

This protocol describes the synthesis of a 4-(substituted amino)piperidine derivative.

Caption: Workflow for a typical reductive amination protocol.

-

Reagents & Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 - 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Glacial Acetic Acid (optional, ~0.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired amine (1.1 eq).

-

Dissolve the solids in anhydrous DCE (approx. 0.1 M concentration). If the amine salt is used (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to free the amine.

-

(Optional) Add glacial acetic acid (0.1 eq) to catalyze imine formation and stir the mixture at room temperature for 30-60 minutes.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 10 minutes. The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 4 to 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-amino piperidine derivative.

-

-

Trustworthiness Insight: The portion-wise addition of NaBH(OAc)₃ controls the initial exotherm and ensures a smooth reaction. Monitoring by LC-MS is critical to confirm the consumption of the starting material and the formation of the product mass, preventing over- or under-running the reaction.

Protocol 2: N-Boc Deprotection

This protocol details the removal of the Boc protecting group to yield the free secondary amine.

-

Reagents & Materials:

-

N-Boc protected piperidine substrate (1.0 eq)

-

Trifluoroacetic acid (TFA) (10-20 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or hexanes (for precipitation)

-

-

Procedure:

-

Dissolve the N-Boc protected piperidine substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add trifluoroacetic acid (10 eq) dropwise to the stirring solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC/LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting residue (the TFA salt of the amine) can be used directly or neutralized. For neutralization, dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ until the pH of the aqueous layer is >8. Extract with DCM, dry the organic layer (Na₂SO₄), and concentrate to yield the free amine.

-

Alternatively, the TFA salt can often be precipitated by triturating the crude residue with diethyl ether.

-

-

Expertise & Experience: While HCl in dioxane is also effective, TFA/DCM is often preferred as the reagents are easily removed in vacuo. Co-evaporation with a solvent like toluene can help remove the last traces of TFA. If the final product is unstable as a free base, it is often best to isolate and store it as the stable TFA or HCl salt.

References

- Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction.

- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- (S)

- Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclis

- Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclis

- Chapter 1: Enolate Alkyl

- The Wittig Reaction. University of Pittsburgh.

- Stability of Wittig ylides in presence of piperidine. Reaction conditions.

- Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Royal Society of Chemistry.